molecular formula C25H22N4O3S2 B2465409 4-benzyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392293-84-4

4-benzyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2465409
CAS RN: 392293-84-4
M. Wt: 490.6
InChI Key: VWXJFZOYXMJCKP-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H22N4O3S2 and its molecular weight is 490.6. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nematocidal Activity

A study on novel 1,2,4-oxadiazole derivatives, containing 1,3,4-thiadiazole amide group, demonstrated significant nematocidal activities. Although the chemical name slightly differs, the structural similarity suggests potential applications in nematocidal activities for compounds within this family. Compounds showed high efficacy against Bursaphelenchus xylophilus, surpassing commercial agents like Tioxazafen in mortality rates. They also inhibited respiration and caused fluid leakage in nematodes, suggesting a potent mechanism of action for nematode management (Liu et al., 2022).

Photodynamic Therapy for Cancer

Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base, which includes structural elements similar to the queried compound, shows promise for photodynamic therapy (PDT) applications. These compounds exhibit high singlet oxygen quantum yields, essential for effective PDT. Their properties suggest potential use as Type II photosensitizers in cancer treatment, highlighting the broader applicability of related compounds in therapeutic contexts (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Agents

Studies on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives containing a heterocyclic compound have shown antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger. These findings underscore the potential of similar compounds, including 4-benzyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, in developing new antifungal agents (Jafar et al., 2017).

Anticancer Activity

Research into Schiff’s bases containing thiadiazole scaffold and benzamide groups has revealed promising anticancer activity against various human cancer cell lines. This highlights the therapeutic potential of compounds with similar structures in cancer treatment. Compounds exhibited significant inhibition of cancer cell growth, with certain derivatives showing comparable activity to standard drugs like Adriamycin (Tiwari et al., 2017).

properties

IUPAC Name

4-benzyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S2/c1-32-21-13-11-20(12-14-21)26-22(30)16-33-25-29-28-24(34-25)27-23(31)19-9-7-18(8-10-19)15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXJFZOYXMJCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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